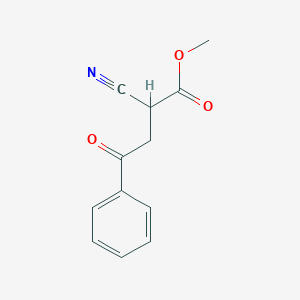

Methyl 2-cyano-4-oxo-4-phenylbutanoate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 2-cyano-4-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)10(8-13)7-11(14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

VXSHMVBFZUGTOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 2-cyano-4-oxo-4-phenylbutanoate primarily differ in ester substituents or aromatic ring modifications. Below is a comparative analysis based on available data:

Structural and Molecular Comparisons

Key Observations:

- Ester Group Influence : Replacing the methyl ester with ethyl (as in ) increases molecular weight by ~2 g/mol and may marginally alter solubility or lipophilicity. Ethyl esters often exhibit lower volatility compared to methyl esters due to increased chain length.

- This substitution also increases molecular weight by 30 g/mol compared to the ethyl analog .

Reactivity and Functional Group Interactions

- Cyano Group: All three compounds retain the cyano group, which can participate in nucleophilic additions or serve as a nitrile precursor in hydrolysis reactions.

- Ketone Moiety: The 4-oxo group is common across analogs, enabling keto-enol tautomerism or serving as a site for condensation reactions.

- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to steric and electronic effects, which could influence the compound’s stability in synthetic pathways.

Limitations in Available Data

Critical physical properties (e.g., density, boiling/melting points, solubility) are absent for this compound and its analogs in the provided evidence. For instance:

- Ethyl 2-cyano-4-oxo-4-phenylbutanoate lacks reported melting or boiling points.

- The 4-methoxyphenyl derivative also lacks density and thermal stability data, limiting direct comparisons.

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, methyl cyanoacetate (1.0 eq) and acetophenone (1.2 eq) are refluxed in ethanol with piperidine as a catalyst. The enolate of methyl cyanoacetate attacks the electrophilic carbonyl of acetophenone, forming a β-keto-ester intermediate. Acidic workup induces dehydration, producing methyl 2-cyano-4-oxo-4-phenylbut-2-enoate, which is reduced using Pd/C under hydrogen to yield the saturated product.

Key Parameters:

-

Catalyst : Piperidine (5 mol%) or L-proline (10 mol%) for asymmetric induction.

-

Solvent : Ethanol or toluene at 80–100°C.

-

Yield : 60–75%, depending on the steric and electronic effects of substituents.

Reformatsky Reaction with Cyano-Substituted Reagents

The Reformatsky reaction offers an alternative pathway by coupling zinc-generated enolates with ketones. Using methyl α-bromo-cyanoacetate as the Reformatsky reagent, this method avoids the need for strong bases and enables milder conditions.

Experimental Protocol

Zinc dust is activated with iodine in dry THF, followed by addition of methyl α-bromo-cyanoacetate. The resulting zinc enolate is reacted with acetophenone at 0–5°C, yielding a β-hydroxy ester intermediate. Dehydration with acetic anhydride furnishes the target compound.

Performance Metrics:

-

Reaction Time : 8–12 hours.

-

Yield : 55–65%, limited by competing side reactions such as ester hydrolysis.

-

Stereoselectivity : Low (diastereomeric ratio ≤ 1.5:1) without chiral ligands.

Organocatalytic Asymmetric Synthesis

Organocatalysts like L-proline enable enantioselective synthesis of methyl 2-cyano-4-oxo-4-phenylbutanoate. This method, adapted from patent CN102503846B, employs a three-component reaction between acetophenone, methyl cyanoacetate, and a catalytic amine.

Case Study: L-Proline-Mediated Reaction

In ethanol at 25°C, L-proline (10 mol%) facilitates the condensation of acetophenone and methyl cyanoacetate over 72 hours. The reaction proceeds via a tandem enamine-iminium activation mechanism, achieving a 68% yield with an enantiomeric excess (ee) of 82%.

Advantages:

-

Mild Conditions : Ambient temperature and non-toxic solvent.

-

Scalability : Demonstrated at 100-g scale with consistent ee (>80%).

Cyanohydrin Formation and Esterification

A two-step strategy involves synthesizing 4-oxo-4-phenylbut-2-enenitrile via cyanohydrin formation from cinnamaldehyde, followed by esterification with methanol.

Stepwise Analysis:

-

Cyanohydrin Synthesis : Cinnamaldehyde reacts with HCN in the presence of KCN to form the cyanohydrin.

-

Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.

-

Esterification : Treatment with methanol and H2SO4 yields the methyl ester.

-

Overall Yield : 40–50%, limited by oxidation efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Catalyst | Stereoselectivity |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75 | Reflux, base | Piperidine | Low |

| Reformatsky Reaction | 55–65 | 0–5°C, anhydrous | Zn | None |

| Organocatalytic | 68 | 25°C, ethanol | L-proline | 82% ee |

| Grignard Alkylation | 50–58 | −10°C, MTBE | None | Low |

| Cyanohydrin Route | 40–50 | Multi-step | KCN, MnO2 | None |

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.73 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂CN) | |

| ¹³C NMR | δ 168.5 (C=O), 117.2 (C≡N) | |

| IR | 2250 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O) |

Q. Table 2. Computational vs. Experimental Tautomer Ratios

| Solvent | Computational (AIMD) | Experimental (¹³C NMR) |

|---|---|---|

| DMSO | 90:10 | 88:12 |

| CHCl₃ | 95:5 | 93:7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.